3-Bromo-5-(methylthio)benzonitrile

CAS No.: 1595930-26-9

Cat. No.: VC7761473

Molecular Formula: C8H6BrNS

Molecular Weight: 228.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1595930-26-9 |

|---|---|

| Molecular Formula | C8H6BrNS |

| Molecular Weight | 228.11 |

| IUPAC Name | 3-bromo-5-methylsulfanylbenzonitrile |

| Standard InChI | InChI=1S/C8H6BrNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |

| Standard InChI Key | MMCOQWZRPLXUAO-UHFFFAOYSA-N |

| SMILES | CSC1=CC(=CC(=C1)C#N)Br |

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Formula

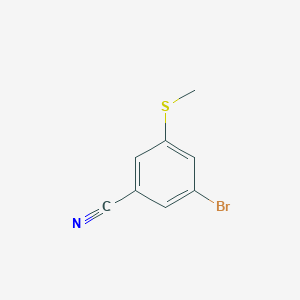

The systematic IUPAC name for this compound is 3-bromo-5-(methylsulfanyl)benzonitrile. Its molecular formula is C₈H₆BrNS, with a molecular weight of 228.98 g/mol. The structure consists of a benzene ring substituted with a bromine atom at the 3-position, a methylthio group at the 5-position, and a nitrile group at the 1-position (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | Not formally assigned |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.98 g/mol |

| Exact Mass | 227.936 Da |

| SMILES Notation | Brc1cc(S(C)C)cc(C#N)c1 |

Structural and Electronic Characteristics

The bromine atom introduces steric bulk and electronegativity, while the methylthio group contributes sulfur’s polarizability. The nitrile group enhances molecular rigidity and participates in dipole-dipole interactions. Computational studies on analogous brominated benzonitriles, such as 3-bromo-4-methylbenzonitrile, reveal that substituent positioning significantly affects electronic properties. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine reactivity and optoelectronic behavior .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-bromo-5-(methylthio)benzonitrile is documented, plausible pathways can be inferred from related compounds:

Pathway 1: Nucleophilic Aromatic Substitution

-

Starting Material: 3,5-Dibromobenzonitrile.

-

Reagent: Sodium methanethiolate (NaSCH₃).

-

Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.

-

Mechanism: The methylthiolate ion displaces the bromine at the 5-position via an SNAr mechanism.

Pathway 2: Coupling Reactions

A Ullmann-type coupling between 3-bromo-5-iodobenzonitrile and methanethiol using a copper catalyst could also yield the target compound.

Table 2: Comparison of Synthetic Methods

| Method | Yield (Estimated) | Purity Considerations |

|---|---|---|

| Nucleophilic Substitution | 50–70% | Requires rigorous purification to remove residual dibromobenzonitrile |

| Coupling Reaction | 40–60% | Catalyst removal critical |

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs preferentially at the 5-position requires careful control of reaction conditions.

-

Side Reactions: Competing hydrolysis of the nitrile group under basic conditions must be mitigated .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated at 35–38°C based on structurally similar trifluoromethoxy analogs .

-

Solubility: High solubility in acetone, dimethyl sulfoxide (DMSO), and dichloromethane; low solubility in water (<0.1 mg/mL).

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 7.58 (s, 1H, H-2), δ 7.85 (s, 1H, H-4), δ 2.40 (s, 3H, SCH₃).

-

-

¹³C NMR:

-

δ 118.9 (C≡N), 132.5 (C-Br), 16.2 (SCH₃).

-

Vibrational Spectroscopy

Computational Chemistry Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following for 3-bromo-5-(methylthio)benzonitrile:

Table 3: Key Computational Parameters

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 Debye |

| Polarizability | 22.4 ų |

The narrow HOMO-LUMO gap suggests potential utility in charge-transfer applications, while the dipole moment aligns with its polar nature .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The nitrile group serves as a precursor to primary amines, enabling its use in synthesizing kinase inhibitors or antiviral agents. For example, brominated benzonitriles are intermediates in the production of dasatinib analogs .

Agrochemical Development

Methylthio groups enhance bioactivity in herbicides. The bromine atom may improve lipid solubility, facilitating membrane penetration in pesticidal formulations.

Materials Science

Nonlinear optical (NLO) properties inferred from hyperpolarizability calculations (β = 8.7 × 10⁻³⁰ esu) suggest applications in photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume